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This technical guide provides a comprehensive overview of the spectroscopic characterization

of 3,5-Difluoro-4-methoxybenzoic acid. Due to the limited availability of public spectroscopic

data for this specific compound, this document outlines the expected spectral characteristics

and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included data tables

are illustrative, based on analyses of structurally similar compounds, and serve as a template

for data presentation.

Core Spectroscopic Data
The anticipated spectroscopic data for 3,5-Difluoro-4-methoxybenzoic acid (C₈H₆F₂O₃,

Molecular Weight: 188.13 g/mol ) are summarized below. These tables are designed for the

clear and concise presentation of key spectral features.

Table 1: ¹H NMR Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~11-13 br s - 1H -COOH

~7.7-7.9 d ~8-10 2H Ar-H

~4.0 s - 3H -OCH₃

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment

~165-170 C=O

~150-160 (d) C-F

~140-145 C-OCH₃

~125-130 C-COOH

~110-115 (d) C-H

~60-65 -OCH₃

Table 3: IR Spectroscopy Data (Anticipated)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium C=C stretch (Aromatic)

~1250 Strong
C-O stretch (Carboxylic acid &

Methoxy)

~1100 Strong C-F stretch

Table 4: Mass Spectrometry Data (Expected)
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m/z Relative Intensity (%) Assignment

188 High [M]⁺ (Molecular Ion)

171 Medium [M-OH]⁺

143 Medium [M-COOH]⁺

115 High [M-COOH-CO]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of 3,5-Difluoro-4-methoxybenzoic acid is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-

d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz

spectrometer. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are

averaged to obtain a high-quality spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due

to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and

a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used with a

Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid compound is

placed directly on the ATR crystal, and pressure is applied to ensure good contact. The
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spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean,

empty ATR crystal is recorded prior to the sample measurement and automatically subtracted

from the sample spectrum.[1]

Alternatively, a potassium bromide (KBr) pellet can be prepared.[2] A few milligrams of the

sample are ground with anhydrous KBr and pressed into a thin, transparent disk, which is then

placed in the spectrometer's sample holder.[2]

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization

(ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) at a low concentration (around 1 mg/mL) and introduced into the ion

source. High-resolution mass spectrometry (HRMS) can be employed to determine the exact

mass of the molecular ion, which aids in confirming the elemental composition.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,5-Difluoro-4-methoxybenzoic acid.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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